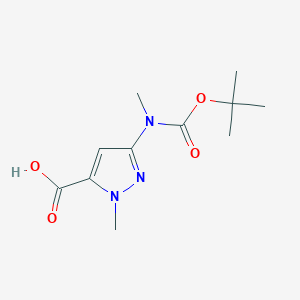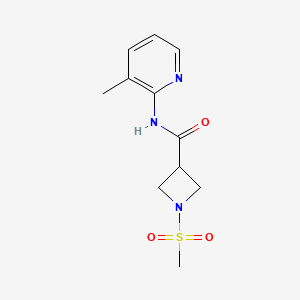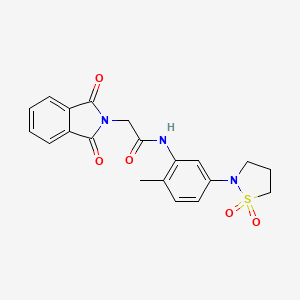![molecular formula C21H14Cl2N4O3 B2522176 3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-87-2](/img/structure/B2522176.png)
3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, compounds with chlorobenzyl groups, as seen in the 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines, have shown high affinity toward A1 adenosine receptors, suggesting potential receptor-mediated biological activities for our compound of interest as well .
Synthesis Analysis
The synthesis of related compounds, such as the dipeptidyl peptidase IV (DPP-IV) inhibitors discussed in the second paper, involves the introduction of carboxybenzyl and chlorobenzyl groups at specific positions on the purine dione framework . This suggests that a similar synthetic approach could be employed for the compound , with careful consideration of the reactivity and selectivity required for introducing the chlorophenyl moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using vibrational spectroscopy and quantum mechanical methods, which provide detailed information on the geometry, vibrational wavenumbers, and electronic properties such as the molecular electrostatic potential (MEP) and HOMO-LUMO energies . These techniques could be applied to our compound to predict its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on similar molecules. For example, the Fukui functions calculated for the thienotriazolodiazepine compound indicate specific sites of chemical reactivity, which could be extrapolated to understand the reactivity of the chlorobenzyl and chlorophenyl groups in our compound . Additionally, the presence of these groups could influence the compound's ability to participate in nucleophilic substitution reactions, as seen in the synthesis of triazolopyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized, revealing insights into their thermodynamic behavior, such as correlations between heat capacity, entropy, and enthalpy changes with temperature . These properties are crucial for understanding the stability and solubility of the compound, which in turn affect its biological efficacy and pharmacokinetics.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The compound 3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, due to its complex heterocyclic structure, has been explored in various synthetic pathways to generate novel bioactive molecules. In particular, derivatives synthesized from related structures have shown significant antimicrobial properties. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b]-[1,2,4]triazine derivatives has been reported, with some compounds demonstrating antimicrobial activity (El-Agrody et al., 2001). This highlights the potential of such compounds in the development of new antimicrobial agents.
Anticancer Activity
Research into the anticancer properties of related oxazolo[2,3-f]purine derivatives has also been conducted, demonstrating their potential as anti-proliferative agents. A study synthesizing novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives showed significant in vitro anti-proliferative activity against several human cancer cell lines, with some compounds displaying activity comparable to the standard drug doxorubicin (Sucharitha et al., 2021). This suggests the therapeutic potential of such derivatives in cancer treatment.
Antifungal and Anticancer Screening
Further investigations into related compounds have yielded new molecules with notable biological activities. For instance, certain pyrazoles incorporated with imidazole, pyrrole, and other cyclic and heterocyclic moieties have been synthesized and tested for antibacterial activity, indicating the broad spectrum of bioactivity possible with modifications to the core structure (El-Emarya & El-Adasy, 2006). Additionally, the synthesis of new spiroindolinones incorporating a benzothiazole moiety as antioxidant agents has been reported, with some compounds showing potent antioxidant activities and strong inhibitory capacity on lipid peroxidation (Karalı et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O3/c1-25-18-17(19(28)27(21(25)29)10-13-4-2-3-5-15(13)23)26-11-16(30-20(26)24-18)12-6-8-14(22)9-7-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQYLAAVXDYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)
![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2522099.png)
![7-[(2E)-but-2-en-1-yl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2522100.png)




![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)
![4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2522112.png)
![3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522113.png)

